1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, a methanamine group, a chloro substituent, and a cyclopropyl group attached to a methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The initial step involves the formation of the pyrrolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a pyrrole precursor under acidic or basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the pyrrolopyridine core.
Chlorination: The chloro substituent is introduced through a halogenation reaction, typically using thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Methoxypropyl Chain Addition: The final step involves the attachment of the methoxypropyl chain through an alkylation reaction, using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of methoxy, cyano, or other substituted derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy. It has shown potent activity against FGFR1, FGFR2, and FGFR3, making it a promising candidate for anti-cancer drug development.
Material Science: The unique structure of the compound makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to cell proliferation, migration, and apoptosis, particularly in cancer cell lines.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways:
FGFR Inhibition: The compound binds to the fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), inhibiting their activity.
Apoptosis Induction: By inhibiting FGFR signaling, the compound induces apoptosis in cancer cells, thereby reducing tumor growth and progression.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- can be compared with other similar compounds in terms of structure and activity:
Similar Compounds: Other pyrrolopyridine derivatives, such as 1H-Pyrrolo[2,3-b]pyridine and its various substituted forms.
Uniqueness: The presence of the chloro, cyclopropyl, and methoxypropyl groups in the compound provides it with unique chemical and biological properties, distinguishing it from other pyrrolopyridine derivatives.
Properties
Molecular Formula |
C15H20ClN3O |
---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
N-[[4-chloro-1-(3-methoxypropyl)pyrrolo[2,3-b]pyridin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C15H20ClN3O/c1-20-8-2-7-19-10-11(9-18-12-3-4-12)14-13(16)5-6-17-15(14)19/h5-6,10,12,18H,2-4,7-9H2,1H3 |
InChI Key |
WOBONADEKAVRLX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=C(C2=C(C=CN=C21)Cl)CNC3CC3 |
Origin of Product |
United States |
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